molecular formula C9H5IO2S B3282356 3-Iodobenzo[b]thiophene-2-carboxylic acid CAS No. 749268-79-9

3-Iodobenzo[b]thiophene-2-carboxylic acid

Cat. No.: B3282356
CAS No.: 749268-79-9
M. Wt: 304.11 g/mol
InChI Key: DIGRAVBQTJEUAG-UHFFFAOYSA-N
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Description

3-Iodobenzo[b]thiophene-2-carboxylic acid is an organosulfur compound with the molecular formula C₉H₅IO₂S It is a derivative of benzo[b]thiophene, which is a heterocyclic compound containing both sulfur and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 3-Iodobenzo[b]thiophene-2-carboxylic acid involves the iodocyclisation of electronically resistant alkynes. This method utilizes the 5-endo-dig electrophilic cyclisation of phenylalkynes bearing ortho-nucleophiles. The reaction conditions typically involve the use of iodonium electrophiles to achieve efficient cyclisation .

Another approach involves the aryne reaction with alkynyl sulfides. This one-step synthesis method allows for the formation of benzo[b]thiophenes from easily available o-silylaryl triflates and alkynyl sulfides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Iodobenzo[b]thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups through reactions with suitable reagents.

    Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions to form new carbon-carbon bonds.

    Electrophilic Cyclisation: As mentioned earlier, the compound can be synthesized through electrophilic cyclisation reactions.

Common Reagents and Conditions

    Iodonium Electrophiles: Used in the iodocyclisation process.

    Palladium Catalysts: Employed in coupling reactions to form new carbon-carbon bonds.

    Alkynyl Sulfides: Utilized in the aryne reaction for the synthesis of benzo[b]thiophenes.

Major Products Formed

The major products formed from these reactions include various substituted benzo[b]thiophenes, which can be further functionalized for specific applications.

Scientific Research Applications

3-Iodobenzo[b]thiophene-2-carboxylic acid has several scientific research applications, including:

    Pharmaceuticals: The compound serves as a building block for the synthesis of various pharmaceutical agents, including antifungal and anticancer drugs.

    Materials Science: It is used in the development of organic semiconductors and other advanced materials.

    Chemical Research: The compound is employed in the study of heterocyclic chemistry and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-Iodobenzo[b]thiophene-2-carboxylic acid is primarily related to its ability to undergo electrophilic cyclisation and substitution reactions. The presence of the iodine atom makes it a versatile intermediate for further functionalization. The molecular targets and pathways involved depend on the specific application and the functional groups introduced during synthesis.

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene-2-carboxylic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    3-Bromobenzo[b]thiophene-2-carboxylic acid: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

    3-Chlorobenzo[b]thiophene-2-carboxylic acid:

Uniqueness

3-Iodobenzo[b]thiophene-2-carboxylic acid is unique due to the presence of the iodine atom, which enhances its reactivity in electrophilic substitution reactions. This makes it a valuable intermediate for the synthesis of complex organic molecules and advanced materials.

Properties

IUPAC Name

3-iodo-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5IO2S/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGRAVBQTJEUAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5IO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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